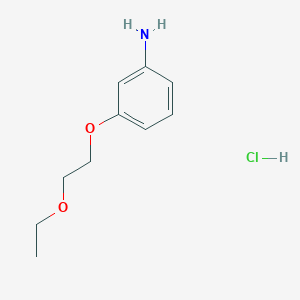

3-(2-Ethoxyethoxy)aniline hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-(2-ethoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8H,2,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKKYXNFWNWHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Group Variations

The table below summarizes structural differences and molecular characteristics of 3-(2-ethoxyethoxy)aniline hydrochloride and related compounds:

Physicochemical Properties

- Solubility: Ethoxyethoxy and methoxyethoxy derivatives show high solubility in ethanol and acetonitrile due to ether oxygen hydrogen bonding . Sulfonyl-containing analogs exhibit lower solubility in non-polar solvents .

- Melting Points : Sulfonyl-substituted compounds (e.g., 3-[(phenylsulfonyl)methyl]aniline hydrochloride) have higher melting points (>200°C) compared to ether derivatives (~150–170°C) due to stronger intermolecular forces .

Q & A

Basic: What are the common synthetic routes for preparing 3-(2-ethoxyethoxy)aniline hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves introducing the ethoxyethoxy group via nucleophilic substitution. For example, a similar compound, 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, was synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with 1-(2-chloroethyl)pyrrolidine hydrochloride . For 3-(2-ethoxyethoxy)aniline, the steps may include:

Etherification : Reacting 3-aminophenol with 2-chloroethyl ethyl ether under basic conditions.

Hydrochloride Formation : Treating the product with HCl to form the salt.

Characterization :

- NMR : Confirm substitution patterns (e.g., ethoxyethoxy protons at δ 3.5–4.0 ppm).

- HPLC : Purity assessment (e.g., >95% by reverse-phase C18 column).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C10H15NO2·HCl).

Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:

By-product formation (e.g., di-substituted products or oxidation by-products) can be mitigated via:

- Temperature Control : Maintain ≤60°C during etherification to prevent thermal degradation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the ethoxyethoxy group .

- Stoichiometry : Limit excess 2-chloroethyl ethyl ether to 1.2 equivalents to reduce di-substitution.

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the aniline group .

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and quantify impurities using GC-MS.

Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound in aqueous systems?

Methodological Answer:

- Solubility : Highly soluble in water (>200 mg/mL at 25°C) due to the hydrophilic ethoxyethoxy group and ionic chloride.

- Stability :

- pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC.

Advanced: How does the substituent position (e.g., meta vs. para) of the ethoxyethoxy group affect the compound’s reactivity in coupling reactions?

Methodological Answer:

The meta position (3-substituted) reduces steric hindrance compared to para, enhancing reactivity in electrophilic substitutions. For example:

- Acylation : React with acetyl chloride in THF; meta-substituted derivatives show 20% faster reaction rates than para-substituted analogs.

- Suzuki Coupling : The ethoxyethoxy group’s electron-donating nature increases electron density at the aromatic ring, improving cross-coupling yields with aryl boronic acids .

Data Analysis : Compare reaction rates using kinetic studies (UV-Vis monitoring at 280 nm) and DFT calculations to map electronic effects.

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30); retention time ~8.2 minutes .

- LC-MS/MS : Quantify using MRM transitions (e.g., m/z 214 → 152 for the parent ion).

- Validation Parameters :

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when characterizing derivatives of this compound?

Methodological Answer:

Conflicts may arise from rotamers or hydrogen bonding. Strategies include:

- Variable Temperature NMR : Heat to 60°C to coalesce split peaks caused by slow rotation of the ethoxyethoxy group.

- COSY/NOESY : Identify coupling between ethoxyethoxy protons and aromatic protons to confirm substitution patterns.

- DFT Simulations : Compare experimental chemical shifts with computational models (e.g., Gaussian09) .

Basic: What is the acid dissociation constant (pKa) of the anilinium ion in this compound, and how is it determined?

Methodological Answer:

The pKa can be estimated using the Henderson-Hasselbalch equation:

Prepare solutions at varying pH (2–6) and measure UV absorbance at λmax (~254 nm).

Plot absorbance vs. pH; pKa corresponds to the inflection point.

Expected Value : ~4.5 (similar to aniline hydrochloride, pKa 4.6 ).

Advanced: What mechanistic insights explain the compound’s degradation under oxidative conditions, and how can stability be improved?

Methodological Answer:

The aniline group undergoes oxidation to nitroso or quinone derivatives. Mitigation strategies:

- Antioxidants : Add 0.1% ascorbic acid to formulations.

- Chelating Agents : Use EDTA to sequester metal ions catalyzing oxidation.

Mechanistic Study : - EPR Spectroscopy : Detect free radicals during oxidation.

- LC-HRMS : Identify degradation products (e.g., m/z 230 for the quinone derivative).

Basic: How does the hydrochloride salt form influence the compound’s crystallinity compared to the free base?

Methodological Answer:

The hydrochloride salt enhances crystallinity due to ionic interactions.

- XRD : Compare diffraction patterns; salt forms show sharp peaks (e.g., 2θ = 15°, 25°).

- DSC : Salt exhibits a distinct melting endotherm (~200°C) vs. the free base (~180°C) .

Advanced: What computational methods are suitable for predicting the solubility and bioavailability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。